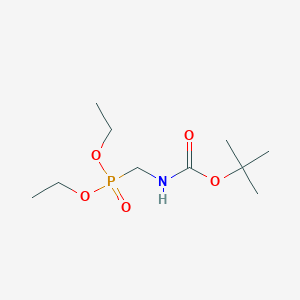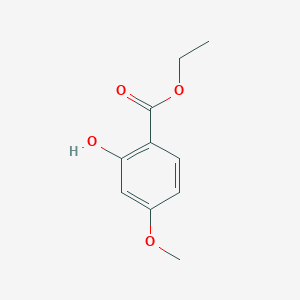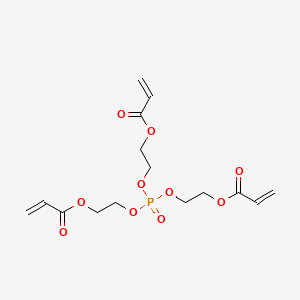
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate
Overview
Description
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C13H25BF4N2 and a molecular weight of 296.16 g/mol . This compound is part of the imidazolium-based ionic liquids family, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities . These characteristics make them suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The synthesis typically begins with the alkylation of 2,3-dimethylimidazole with octyl bromide to form 1-octyl-2,3-dimethylimidazolium bromide. This intermediate is then subjected to an anion exchange reaction with sodium tetrafluoroborate to yield the final product .
Reaction Conditions:
-
Step 1: Alkylation
- Reagents: 2,3-dimethylimidazole, octyl bromide
- Solvent: Acetonitrile
- Temperature: Reflux conditions
- Duration: Several hours
-
Step 2: Anion Exchange
- Reagents: 1-octyl-2,3-dimethylimidazolium bromide, sodium tetrafluoroborate
- Solvent: Water
- Temperature: Room temperature
- Duration: Stirring for several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions are less typical for this ionic liquid.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, particularly at the C2 position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .
Scientific Research Applications
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in enzyme catalysis and as a medium for biocatalytic processes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-octyl-2,3-dimethylimidazolium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can interact with various substrates, facilitating catalytic processes and enhancing reaction rates . The tetrafluoroborate anion contributes to the compound’s stability and solvation properties .
Comparison with Similar Compounds
1-Octyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
- 1-Methyl-3-octylimidazolium tetrafluoroborate
Uniqueness:
Properties
IUPAC Name |
1,2-dimethyl-3-octylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BF4/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;2-1(3,4)5/h11-12H,4-10H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXROJUTIFXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)






![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)




![2-Chloro-4-nitrobenzo[d]thiazole](/img/structure/B3262008.png)

